molecular formula C38H46O9 B3081208 9R-10alpha-Hydroxyepigambogic acid CAS No. 1097882-33-1

9R-10alpha-Hydroxyepigambogic acid

Cat. No.: B3081208
CAS No.: 1097882-33-1
M. Wt: 646.8 g/mol
InChI Key: LJUARHDVFLLQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9R-10alpha-Hydroxyepigambogic acid is a chemical compound with the molecular formula C38H46O9 . It contains a total of 98 bonds, including 52 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 7 double bonds, and 6 aromatic bonds . It also includes 1 carboxylic acid (aliphatic) and 1 ketone (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes 1 five-membered ring, 6 six-membered rings, 1 seven-membered ring, 2 nine-membered rings, and 4 ten-membered rings . The compound has a molecular weight of 646.8 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 646.8 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 8 and a topological polar surface area of 140 Ų . The complexity of the compound is 1460 .

Scientific Research Applications

Anticancer Applications

  • Research on derivatives of hydroxystearic acids, such as 9-Hydroxystearic acid, has demonstrated antiproliferative effects against cancer cell lines, including HT29. Derivatives with different substituents at position 9 have been synthesized to investigate their biological activity, highlighting the importance of hydrogen bonding capability at this position for antiproliferative activity. The study suggests that the configuration and presence of functional groups at position 9 are crucial for the compounds' effectiveness against cancer cells (Calonghi et al., 2019).

Plant Biology and Flower Induction

  • Compounds related to 9R-10alpha-Hydroxyepigambogic acid have been studied for their role in plant biology, particularly in the induction of flowering. A study identified active components in a reaction mixture involving a stress-induced fatty acid and norepinephrine, which strongly induces flower formation in Lemna paucicostata. The identified components, including a tricyclic alpha-ketol fatty acid derived from 9R-type fatty acid, showed strong flower-inducing activity, suggesting potential applications in understanding plant growth and development mechanisms (Yamaguchi et al., 2001).

Biochemical Studies

  • Enzymatic studies have explored the oxygenation of fatty acids by fungi, revealing the formation of hydroperoxy fatty acids, including 9R-hydroperoxy derivatives. These studies contribute to understanding the biochemical pathways involved in fatty acid metabolism and the role of specific oxygenases in these processes (Jernerén et al., 2010).

Additional Applications

  • Further research has delved into the synthesis and characterization of 9-hydroxystearic acid derivatives, examining their effects on cellular processes and potential therapeutic applications. These studies expand on the understanding of how specific modifications to the chemical structure of compounds related to this compound can influence their biological activity and potential uses in medicine and biotechnology (Various Authors, 2019-2021).

Safety and Hazards

The safety and hazards associated with 9R-10alpha-Hydroxyepigambogic acid are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-[12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUARHDVFLLQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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